molecular formula C14H10FNO4 B1393775 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid CAS No. 1261903-43-8

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid

Cat. No. B1393775
M. Wt: 275.23 g/mol
InChI Key: SGICNTDEGPQQSZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Building Block for Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, has been identified as a multireactive building block useful in heterocyclic oriented synthesis (HOS). This compound enables the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery. The method supports the synthesis of diverse libraries, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).

2. Intermediate for Organic Synthesis

3. Solid-Phase Synthesis Applications

The use of 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis demonstrates its potential in creating N-hydroxyindoles and benzo[c]isoxazoles. This application involves treating Wang resin-bound 4-fluoro-3-nitrobenzoic acid with various compounds, leading to significant derivatives used in chemical research (Stephensen & Zaragoza, 1999).

4. Synthesis of Benzodiazepines

4-Fluoro-3-nitrobenzoic acid is employed in the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones. This process involves tethering the acid to a solid support, followed by various chemical reactions to create the benzodiazepinone skeleton. This method is significant for the production of compounds relevant in medicinal chemistry (Lee et al., 1999).

5. Chemical Analysis and Detection

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights its utility in analytical chemistry for sensitive detection (Watanabe & Imai, 1981).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICNTDEGPQQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689299
Record name 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid

CAS RN

1261903-43-8
Record name 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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